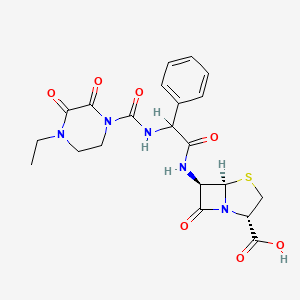

3,3-Didemethylpiperacillin

Description

Structure

3D Structure

Properties

CAS No. |

81482-39-5 |

|---|---|

Molecular Formula |

C21H23N5O7S |

Molecular Weight |

489.5 g/mol |

IUPAC Name |

(2S,5R,6R)-6-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C21H23N5O7S/c1-2-24-8-9-25(18(30)17(24)29)21(33)23-13(11-6-4-3-5-7-11)15(27)22-14-16(28)26-12(20(31)32)10-34-19(14)26/h3-7,12-14,19H,2,8-10H2,1H3,(H,22,27)(H,23,33)(H,31,32)/t12-,13?,14-,19-/m1/s1 |

InChI Key |

RMAPZRULYHSIOO-HWLFXNRRSA-N |

SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(CS4)C(=O)O |

Isomeric SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](CS4)C(=O)O |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(CS4)C(=O)O |

Synonyms |

3,3-didemethylpiperacillin 6-(((((4-ethyl-2,3-dioxo-1-piperazinyl)carbonyl)amino)phenylacetyl)amino)-7-oxo-4-thia-1-azabicyclo(3.2.0) heptane-2-carboxylic acid |

Origin of Product |

United States |

Advanced Structural Elucidation Methodologies for 3,3 Didemethylpiperacillin

Spectroscopic Techniques for Confirmation of Molecular Architecture

Spectroscopic methods are indispensable for probing the molecular framework of organic compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its connectivity, functional groups, and stereochemistry can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution. For 3,3-Didemethylpiperacillin, both ¹H and ¹³C NMR would provide a wealth of information.

In ¹H NMR, the chemical shifts of the protons on the β-lactam ring, the piperazine (B1678402) moiety, and the acyl side chain would be indicative of their chemical environment. The coupling constants between adjacent protons would be crucial for establishing the relative stereochemistry of the chiral centers. For instance, the coupling constant between the protons at C-5 and C-6 on the penicillin core is characteristic of their cis relationship.

¹³C NMR spectroscopy would complement the proton data by providing the chemical shifts of all carbon atoms in the molecule, confirming the carbon skeleton. Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and to establish long-range correlations, thus piecing together the complete molecular structure.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| β-lactam CO | - | ~175 |

| Amide CO (side chain) | - | ~170 |

| Carboxylic Acid CO | - | ~172 |

| C-2 | - | ~65 |

| H-5 | ~5.5 | ~60 |

| H-6 | ~5.4 | ~58 |

| Side Chain α-CH | ~5.0 | ~70 |

| Piperazine CH₂ | 3.0-3.5 | 45-55 |

| Ethyl CH₂ | ~2.5 | ~15 |

| Ethyl CH₃ | ~1.2 | ~10 |

High-Resolution Mass Spectrometry (HRMS) in Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of a molecule with high accuracy. This is particularly useful in metabolite identification, where small changes in the parent drug molecule need to be precisely characterized. For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments on the high-resolution instrument would induce fragmentation of the molecule. The resulting fragment ions would be measured with high mass accuracy, providing valuable structural information. The characteristic fragmentation pattern, including the cleavage of the β-lactam ring and the loss of the acyl side chain, would serve as a fingerprint for the this compound structure.

Interactive Table: Predicted HRMS Fragmentation Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 490.1815 | Protonated molecular ion |

| [M-C₉H₁₁N₂O₃S]⁺ | 243.1498 | Fragment corresponding to the acyl side chain |

| [C₇H₁₁N₂O₃S]⁺ | 215.0490 | Fragment of the penam (B1241934) core |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups. A strong absorption band around 1760-1780 cm⁻¹ would be indicative of the strained β-lactam carbonyl group. Other key absorptions would include those for the amide carbonyls (around 1650-1680 cm⁻¹), the carboxylic acid O-H (broad band around 2500-3300 cm⁻¹) and C=O (around 1700-1725 cm⁻¹), and N-H and C-H stretching vibrations.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption maxima corresponding to the π → π* and n → π* transitions of the chromophores present, such as the phenyl ring and the amide groups. While less specific than NMR or MS, UV-Vis spectroscopy can be a useful complementary technique.

Interactive Table: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| β-lactam C=O | 1760-1780 |

| Amide C=O | 1650-1680 |

| Carboxylic Acid C=O | 1700-1725 |

| Carboxylic Acid O-H | 2500-3300 (broad) |

| N-H Stretch | 3200-3400 |

Chromatographic-Mass Spectrometric Integration for Structural Confirmation

The coupling of chromatographic separation techniques with mass spectrometry provides a powerful platform for the analysis of complex mixtures and the definitive confirmation of molecular structures.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern bioanalytical chemistry and is ideally suited for the analysis of polar, non-volatile compounds like this compound. nih.gov A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) method would be developed to separate this compound from its parent compound and other potential metabolites. nih.gov

The separated analyte would then be introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in positive mode is commonly used for the analysis of similar compounds. nih.gov Multiple Reaction Monitoring (MRM) would be employed for quantitative analysis, where a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored. This provides excellent sensitivity and selectivity. researchgate.net

Interactive Table: Hypothetical LC-MS/MS Parameters for this compound

| Parameter | Value |

| LC Column | C18 reversed-phase |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% formic acid |

| Ionization Mode | ESI Positive |

| Precursor Ion (m/z) | 490.2 |

| Product Ion (m/z) | 143.1 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. scispace.com However, due to its high polarity and low volatility, this compound is not amenable to direct GC-MS analysis.

To utilize GC-MS, a derivatization step is necessary to convert the polar functional groups (carboxylic acid, secondary amines) into more volatile and thermally stable derivatives. A common derivatization agent is a silylating reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which would convert the acidic protons into trimethylsilyl (B98337) (TMS) ethers and esters.

The resulting TMS-derivatized this compound could then be separated on a suitable GC column and detected by mass spectrometry. The electron ionization (EI) mass spectrum would provide a characteristic fragmentation pattern that can be used for structural confirmation.

Synthetic Strategies and Precursor Chemistry for 3,3 Didemethylpiperacillin and Analogues

Total Synthesis Approaches for Research Standards

The de novo construction of the 3,3-Didemethylpiperacillin scaffold is essential for obtaining high-purity research standards and for enabling the synthesis of analogues with novel properties. Total synthesis provides the flexibility to introduce structural modifications at any position of the molecule.

Retrosynthetic Analysis of the this compound Scaffold

A plausible retrosynthetic analysis of this compound (I) begins with the disconnection of the amide bond linking the acyl side chain and the 6-amino-3,3-didemethylpenam nucleus (II). This is a standard approach in penicillin synthesis, reflecting the common final step of coupling a desired side chain to the β-lactam core.

The 6-amino-3,3-didemethylpenam nucleus (II) can be further deconstructed. A key disconnection is the cleavage of the C5-S and C2-N bonds of the thiazolidine (B150603) ring, leading back to a monocyclic β-lactam intermediate (III) and a sulfur-containing amino acid derivative. The formation of the bicyclic penam (B1241934) system from a monocyclic precursor is a critical step in many β-lactam syntheses.

The acyl side chain, (2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetic acid (IV), can be disconnected at the urea (B33335) linkage, yielding (R)-2-amino-2-phenylacetic acid and a derivative of 4-ethyl-2,3-dioxopiperazine. The piperazine (B1678402) moiety itself can be traced back to simpler starting materials like N-ethylethylenediamine and oxalic acid derivatives.

Stereoselective and Regioselective Synthesis Pathways

The stereochemistry of the penam core, particularly at positions 2, 5, and 6, is crucial for biological activity. The synthesis of the 3,3-didemethylpenam nucleus requires careful control of stereocenters. A common strategy involves the [2+2] cycloaddition of a ketene (B1206846) and an imine, a reaction known as the Staudinger synthesis, to form the β-lactam ring. Current time information in Bangalore, IN.medchemexpress.com The stereochemical outcome of this reaction can often be controlled by the choice of reactants and reaction conditions. medchemexpress.com

For the synthesis of the 3,3-didemethylpenam core, a potential pathway starts from a protected cysteine derivative where the gem-dimethyl groups are absent. Cyclization to form the thiazolidine ring followed by the formation of the β-lactam ring would be a key sequence. Alternatively, construction of the β-lactam ring first, followed by the annulation of the thiazolidine ring, is another viable approach.

The synthesis of the chiral side chain (IV) can be achieved by reacting (R)-2-amino-2-phenylacetic acid with a suitable activated derivative of 4-ethyl-2,3-dioxopiperazine. The 4-ethyl-2,3-dioxopiperazine itself can be synthesized from N-ethylethylenediamine and an oxalate (B1200264) derivative. researchgate.net The coupling of the final side chain (IV) with the 6-amino-3,3-didemethylpenam nucleus (II) is typically achieved using standard peptide coupling reagents to form the desired amide bond. mdpi.com

Semisynthetic Routes from Piperacillin (B28561) Precursors

Semisynthetic approaches, starting from readily available penicillin precursors, offer a more direct route to this compound. The most logical precursor is piperacillin itself or its biosynthetic precursor, 6-aminopenicillanic acid (6-APA). researchgate.netresearchgate.net

A hypothetical semisynthetic route from piperacillin would involve the challenging selective removal of the two methyl groups at the C-3 position of the penam core. This transformation is not trivial and would likely require multi-step chemical modifications. One speculative approach could involve the oxidative opening of the thiazolidine ring, followed by the removal of the isopropylidene unit and subsequent re-closure to form the 3,3-didemethylated thiazolidine ring.

A more practical semisynthetic strategy would involve starting with a precursor that already lacks the gem-dimethyl groups. If a fermentation process could be developed to produce 6-amino-3,3-didemethylpenicillanic acid, this would be an ideal starting material. This nucleus could then be acylated with the pre-formed piperacillin side chain (IV) using established enzymatic or chemical methods. researchgate.net Penicillin acylases are enzymes widely used in the industrial production of semisynthetic penicillins and could potentially be engineered to accept the novel nucleus. core.ac.uk

Derivatization for Analytical and Mechanistic Studies

To facilitate research into the mechanism of action and for quantitative analysis, derivatization of this compound with stable isotopes or reporter tags is crucial.

Stable Isotope Labeling Synthesis

Stable isotope-labeled (SIL) analogues of this compound are invaluable internal standards for mass spectrometry-based quantification in biological matrices. Deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used isotopes.

A straightforward strategy for deuterium labeling would be to introduce deuterium atoms into the ethyl group of the piperazine side chain. This can be achieved by using deuterated ethyl iodide in the synthesis of the 4-ethyl-2,3-dioxopiperazine precursor. For instance, Piperacillin-d5, a deuterated version of piperacillin, is commercially available, suggesting the feasibility of this approach for its analogue. medchemexpress.commedchemexpress.comnucleosyn.com

Alternatively, ¹³C or ¹⁵N can be incorporated into the core structure or the side chain. For example, using ¹³C-labeled (R)-2-amino-2-phenylacetic acid or ¹⁵N-labeled N-ethylethylenediamine during the synthesis of the side chain would yield a specifically labeled analogue.

Table 1: Potential Stable Isotope Labeling Strategies for this compound

| Isotope | Labeling Position | Precursor to be Labeled |

| ²H (d5) | Ethyl group of the piperazine side chain | Deuterated ethyl iodide |

| ¹³C | Phenyl ring or backbone of the amino acid side chain | ¹³C-labeled (R)-2-amino-2-phenylacetic acid |

| ¹⁵N | Piperazine ring of the side chain | ¹⁵N-labeled N-ethylethylenediamine |

| ¹³C, ¹⁵N | β-lactam ring | Labeled amino acid precursors for core synthesis |

Chromatographic Tagging and Fluorescent Labeling Approaches

For visualization in biological systems and for certain analytical techniques like fluorescence polarization assays, this compound can be derivatized with chromatographic or fluorescent tags.

A common approach for fluorescent labeling of penicillins involves attaching a fluorophore to the molecule. This is often done at the C-6 side chain, as modifications at this position are generally well-tolerated without completely abolishing biological activity. A fluorescent tag, such as fluorescein (B123965) or a BODIPY dye, could be coupled to a derivative of the piperacillin side chain, which is then attached to the 6-amino-3,3-didemethylpenam nucleus. For example, a fluorescein-core piperazine reagent has been used for labeling. rsc.org

Alternatively, the carboxylic acid group at C-2 could be a site for derivatization, although this may have a more significant impact on the molecule's interaction with penicillin-binding proteins. The choice of the labeling site and the linker chemistry is critical to minimize perturbation of the compound's biological activity.

Table 2: Examples of Labeling Approaches for Penicillin Analogues

| Label Type | Labeling Reagent Example | Potential Attachment Site on this compound | Analytical Application |

| Fluorescent | BODIPY-FL-Penicillin | C-6 side chain | Fluorescence microscopy, PBP binding assays nih.gov |

| Fluorescent | Fluorescein-piperazine | C-6 side chain | HPLC with fluorescence detection rsc.org |

| Biotin Tag | Biotin-NHS ester | C-6 side chain (via an amino-functionalized linker) | Affinity purification, Western blotting |

Development and Validation of Analytical Methodologies for 3,3 Didemethylpiperacillin

Chromatographic Separations

Chromatographic techniques are the cornerstone of pharmaceutical analysis, offering high-resolution separation of complex mixtures. For piperacillin (B28561) and its related compounds, liquid chromatography is the most widely employed method.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of piperacillin impurities. daicelpharmastandards.com Method development focuses on achieving optimal separation between the main component (piperacillin) and its various related substances, including isomers and degradation products. ingentaconnect.comresearchgate.net

Key aspects of HPLC method development involve the strategic selection of the stationary phase, mobile phase composition, and detector settings. drawellanalytical.com Reversed-phase columns, particularly C8 and C18, are commonly used. who.int The selection between these is based on achieving the best resolution and peak shape; for instance, a C8 column has demonstrated better elution, improved plate count, and reduced peak tailing for piperacillin and its combination products compared to some C18 columns. who.int

Mobile phase optimization is crucial for achieving selectivity. drawellanalytical.com Typically, a gradient elution using a buffered aqueous phase and an organic modifier like acetonitrile (B52724) or methanol (B129727) is employed. ingentaconnect.comgoogle.com The pH of the buffer is a critical parameter that influences the retention and selectivity of ionizable compounds like penicillins. chemrevlett.com Additives such as o-phosphoric acid (OPA) or potassium dihydrogen phosphate (B84403) (PDP) are used to control the pH. chemrevlett.com The detection is most commonly performed using a UV detector, with wavelengths set around 215-225 nm to monitor the eluents. who.intresearchgate.net

| Parameter | Condition | Source |

|---|---|---|

| Column | C8, end-capped (250 x 4.6 mm, 5 µm) | who.intchemrevlett.com |

| Mobile Phase A | 20mM Potassium Dihydrogen Phosphate (PDP) buffer, pH adjusted to 3.30 with o-phosphoric acid (OPA) | chemrevlett.com |

| Mobile Phase B | Methanol:Acetonitrile (100:500 v/v) | chemrevlett.com |

| Elution | Gradient | google.comchemrevlett.com |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Column Temperature | 25°C | chemrevlett.com |

| Detection Wavelength | 220 nm | chemrevlett.com |

| Injection Volume | 20 µL | chemrevlett.com |

Ultra-High Performance Liquid Chromatography (UHPLC) and Tandem Mass Spectrometry (MS/MS) Coupling

For enhanced sensitivity and specificity, Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) has become a powerful tool. nih.gov This technique allows for the rapid separation of compounds while providing structural information and confident identification through mass fragmentation patterns. ingentaconnect.com

In a typical UHPLC-MS/MS method, separation is achieved on a sub-2 µm particle column, which provides higher efficiency and faster analysis times compared to traditional HPLC. chromatographyonline.com The mobile phase often consists of a volatile buffer like ammonium (B1175870) formate (B1220265) or formic acid with an organic solvent, making it compatible with mass spectrometry. eurekakit.comsemanticscholar.org

Following chromatographic separation, the analytes are ionized, commonly using an electrospray ionization (ESI) source, and analyzed by a tandem mass spectrometer (e.g., a triple quadrupole). ingentaconnect.comeurekakit.com The instrument operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte are monitored, providing exceptional selectivity and sensitivity for quantification even at trace levels. ddtjournal.comnih.gov This approach is highly effective for identifying known and unknown impurities by analyzing their mass spectra and fragmentation pathways. ingentaconnect.com

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., Kinetex C18, 2.1 x 100 mm, 2.6 µm) | chromatographyonline.comsemanticscholar.org |

| Mobile Phase A | 0.2% Formic acid in water | ingentaconnect.com |

| Mobile Phase B | Acetonitrile | ingentaconnect.comsemanticscholar.org |

| Elution | Gradient | semanticscholar.org |

| Flow Rate | 0.2 - 0.4 mL/min | ingentaconnect.comeurekakit.com |

| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode | ingentaconnect.comeurekakit.com |

| Mass Analyzer | Tandem Mass Spectrometry (MS/MS) | ingentaconnect.comnih.gov |

Gas Chromatography (GC) for Derivatized Forms

Gas Chromatography (GC) is less commonly used for analyzing penicillin-related compounds like 3,3-Didemethylpiperacillin due to their low volatility and thermal instability. phenomenex.blog To make these polar compounds suitable for GC analysis, a chemical derivatization step is necessary. phenomenex.bloggcms.cz

The most common derivatization technique is silylation, which involves replacing active hydrogens in polar functional groups (such as carboxylic acids and amines) with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.blog Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. nih.gov This process increases the volatility and thermal stability of the analyte, allowing it to be vaporized and separated in the GC system. phenomenex.blog

After derivatization, the sample is injected into the GC, which is typically equipped with a nonpolar capillary column (e.g., SPB-1, SPB-5) and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection. gcms.cz While feasible, the multi-step process and potential for incomplete derivatization or side reactions often make HPLC the preferred method. nih.gov

Electrophoretic Separation Techniques

Capillary Electrophoresis (CE) for Compound Resolution

Capillary Electrophoresis (CE) offers an alternative approach for the separation of piperacillin and its impurities. who.int This technique separates ions based on their electrophoretic mobility in an electric field. abo.filibretexts.org CE is characterized by high efficiency, short analysis times, and minimal sample and buffer consumption. abo.fi

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, separation occurs in a narrow-bore fused-silica capillary filled with a buffer solution. abo.filibretexts.org A high voltage (typically 10-30 kV) is applied across the capillary, causing charged molecules to migrate at different velocities based on their charge-to-size ratio. abo.fisepscience.com The separation of piperacillin-related compounds has been achieved using buffers such as borate (B1201080) buffer at a controlled pH. chromsoc.jp Neutral species are not separated in CZE, but modifications like Micellar Electrokinetic Capillary Chromatography (MEKC) can be used to resolve them by adding surfactants to the buffer. libretexts.org

| Parameter | Condition | Source |

|---|---|---|

| Capillary | Fused silica (B1680970) (e.g., 50-75 µm i.d., 30-60 cm length) | sepscience.com |

| Running Buffer | Borate buffer (e.g., 50 mM, pH 10.0) | chromsoc.jp |

| Applied Voltage | Up to 30 kV | sepscience.comchromsoc.jp |

| Detection | UV absorption (e.g., 230 nm) | chromsoc.jp |

| Mode | Capillary Zone Electrophoresis (CZE) | who.intabo.fi |

Spectrophotometric and Chemiluminescent Detection Methods

Spectrophotometric methods, particularly UV-Vis spectrophotometry, are widely used for the detection and quantification of piperacillin and its impurities, often in conjunction with HPLC systems. who.int The principle relies on the absorption of ultraviolet light by the analyte at a specific wavelength. For piperacillin and its related compounds, which contain chromophores, a detection wavelength in the range of 215-225 nm is typically optimal for quantification. who.intresearchgate.net

Standalone spectrophotometric methods can also be developed for determining the total amount of a substance. These methods are generally simple and rapid but may lack the specificity to distinguish between the API and its closely related impurities without a prior separation step. nih.gov For instance, a method could be based on the oxidation of a reagent by the analyte to produce a colored product, whose absorbance is then measured. nih.gov However, for impurity profiling, coupling with a separation technique like HPLC is essential. Chemiluminescent detection methods are less common for this specific application but offer very high sensitivity for analytes that can be made to participate in a light-emitting reaction.

Biochemical Pathways of Piperacillin Biotransformation to 3,3 Didemethylpiperacillin

Enzymatic Demethylation Mechanisms in Biological Systems

The primary enzymatic biotransformation of piperacillin (B28561) in humans is the conversion to desethylpiperacillin. respubjournals.comrespubjournals.comnih.gov This process involves the de-ethylation of the 4-ethyl-2,3-dioxopiperazine side chain.

While specific enzymes responsible for the de-ethylation of piperacillin are not extensively detailed in the literature, this type of reaction is characteristic of Phase I metabolism, which is often mediated by cytochrome P450 (CYP) enzymes. nih.govdynamed.com CYP enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a wide array of xenobiotics, including many drugs. dynamed.comresearchgate.net Studies have shown that piperacillin can interact with CYP enzymes, specifically inhibiting CYP2C8. nih.govresearchgate.net Although this indicates an interaction, it does not confirm that CYP2C8 is the enzyme responsible for its metabolism. The process of N-dealkylation by CYP enzymes typically involves the oxidation of the carbon atom adjacent to the nitrogen, leading to an unstable intermediate that then cleaves to form the de-alkylated product and an aldehyde.

Currently, there is a lack of specific identification and characterization of the precise demethylase or de-ethylase enzymes involved in piperacillin metabolism. Human liver microsome studies have confirmed the in-vitro formation of desethylpiperacillin, indicating that the liver is a primary site for this biotransformation. respubjournals.comrespubjournals.comnih.gov Further research is required to isolate and characterize the specific enzymes responsible for this metabolic pathway.

Non-Enzymatic Degradation Pathways Yielding Piperacillin Derivatives

Piperacillin can also degrade through non-enzymatic pathways, particularly through hydrolysis, oxidation, and photolysis. daicelpharmastandards.comjchr.org These degradation pathways can lead to a variety of products, some of which may result from modifications to the core penicillin structure.

Hydrolysis is a major pathway for the degradation of β-lactam antibiotics like piperacillin. who.intresearchgate.net The most susceptible part of the molecule is the β-lactam ring. Cleavage of this ring by hydrolysis leads to the formation of penicilloic acids, which are microbiologically inactive. uni-regensburg.debiosynth.com This process can be catalyzed by acidic or basic conditions. who.int Under certain conditions, hydrolysis of the 2,3-dioxopiperazine ring has also been hypothesized. researchgate.net Furthermore, the thiazolidine (B150603) ring can undergo opening through an elimination reaction under alkaline conditions. researchgate.net

Table 1: Conditions for Piperacillin Degradation

| Condition | Description | Reference |

|---|---|---|

| Acidic | 0.001M HCl can induce degradation. who.int | who.int |

| Basic | 0.001M NaOH can induce degradation. mdpi.com | mdpi.com |

Piperacillin is susceptible to degradation by both oxidation and photolysis. daicelpharmastandards.commdpi.com

Oxidative Degradation: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the degradation of piperacillin. mdpi.com

Photolytic Degradation: Piperacillin can be degraded by exposure to light. Studies have shown that piperacillin in solution degrades when exposed to simulated sunlight. nih.gov

Influence of Environmental and Physiological Factors on Formation Rate

The rate of piperacillin degradation and, consequently, the formation of its various degradation products, is influenced by several environmental and physiological factors.

Temperature: Increased temperature accelerates the degradation of piperacillin in solution. asm.orgresearchgate.net For instance, substantial degradation is observed in plasma samples stored at room temperature for 24 hours. asm.org

pH: The stability of piperacillin is pH-dependent. Both acidic and alkaline conditions can promote hydrolysis of the β-lactam ring. who.intnih.gov

Light: Exposure to light can lead to photolytic degradation. nih.gov

Diluent: The choice of diluent for intravenous administration can affect stability. For example, some studies suggest that normal saline may be a more suitable diluent than dextrose solutions to limit degradation for certain β-lactams. researchgate.net

Table 2: Stability of Piperacillin under Different Conditions

| Condition | Stability | Reference |

|---|---|---|

| Room Temperature (24h in plasma) | Unstable, with approximately 49% degradation. | asm.org |

| 4°C (24h in plasma) | Stable. | asm.org |

Mechanistic Investigations of 3,3 Didemethylpiperacillin S Biological Interactions

Substrate Affinity and Metabolism by Bacterial Enzymes

3,3-Didemethylpiperacillin, a structural analog of piperacillin (B28561), interacts with bacterial enzymes, primarily β-lactamases, which are the leading cause of resistance to β-lactam antibiotics. nih.gov These enzymes function by hydrolyzing the amide bond in the β-lactam ring, rendering the antibiotic inactive. researchgate.net The interaction of this compound with penicillinase, a type of β-lactamase, has been noted in scientific literature, identifying it as a substrate for this class of enzymes. nih.gov

β-Lactamases are categorized into four molecular classes: A, B, C, and D. nih.govfrontiersin.org Classes A, C, and D are serine hydrolases that utilize a serine residue in their active site for catalysis, while class B enzymes are metallo-β-lactamases that require zinc ions. nih.govebi.ac.uk The interaction mechanism for serine β-lactamases involves the active-site serine acting as a nucleophile, attacking the carbonyl carbon of the β-lactam ring. nih.govresearchgate.net This leads to the formation of a transient acyl-enzyme intermediate, which is then hydrolyzed by a water molecule, releasing the inactivated antibiotic and regenerating the enzyme for subsequent reactions. nih.gov Given its penicillin-like core, this compound is susceptible to this enzymatic degradation, which represents a primary mechanism of bacterial resistance against it.

The hydrolysis of this compound by β-lactamases results in the opening of its core β-lactam ring. This chemical modification yields an inactive product, analogous to the formation of penicilloic acid from penicillin. This process effectively neutralizes the compound's antibacterial action. researchgate.net

The efficiency of this enzymatic inactivation is described by kinetic parameters, including the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the enzyme's affinity for the substrate, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. While specific kinetic data for this compound are not extensively documented in publicly available literature, the table below illustrates typical kinetic values for penicillin substrates against common β-lactamases, providing a comparative framework.

| Enzyme (Class) | Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) |

|---|---|---|---|---|

| TEM-1 (A) | Benzylpenicillin | 20 | 1000 | 50 |

| SHV-1 (A) | Benzylpenicillin | 30 | 600 | 20 |

| AmpC (C) | Benzylpenicillin | 5 | 1 | 0.2 |

| Illustrative | This compound | Data not available | Data not available | Data not available |

Potential Role in Microbial Metabolism or Signaling Pathways

The primary and direct biological role of this compound, like all β-lactam antibiotics, is the disruption of peptidoglycan synthesis, a process external to the cytoplasm. nih.govwikipedia.org However, the consequences of this action can indirectly influence broader microbial metabolism and signaling. Antibiotic-induced stress, such as the inhibition of cell wall synthesis, can trigger complex metabolic responses within the bacterium. nih.gov These perturbations can alter metabolic flux, leading to an increased energy demand to fuel stress response pathways and potentially resulting in the production of toxic metabolic byproducts. nih.gov

The metabolic state of the bacteria can, in turn, influence its susceptibility to the antibiotic. nih.govnih.gov While direct evidence linking this compound to specific microbial signaling pathways is scarce, its activity is part of a larger interplay where the inhibition of a key cellular process reverberates through the bacterium's metabolic network. There is currently no widely available research suggesting that this compound itself acts as a signaling molecule or is directly metabolized for nutritional purposes by microorganisms.

Studies in In Vitro Microbial Systems (Excluding Efficacy/Toxicity)

In vitro studies of β-lactam antibiotics focus on their definitive mechanism of action: the inhibition of bacterial cell wall synthesis. The bacterial cell wall's primary structural component is peptidoglycan, a polymer of N-acetylglucosamine and N-acetylmuramic acid residues cross-linked by short peptides. nih.govnih.gov This mesh-like structure provides essential rigidity and protects the cell from osmotic lysis. open.edu

This compound influences this process by targeting the final stage of peptidoglycan assembly. This step involves the cross-linking of peptide side chains, a reaction catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs). nih.govnih.govresearchgate.net By inhibiting these enzymes, the compound prevents the formation of a stable cell wall, compromising the structural integrity of the bacterium. open.edu This disruption is fundamental to the action of all penicillin and cephalosporin (B10832234) antibiotics.

Penicillin-binding proteins (PBPs) are the primary targets of β-lactam antibiotics. wikipedia.orgnih.gov These membrane-bound enzymes, specifically the DD-transpeptidases, are essential for the final steps of peptidoglycan synthesis. wikipedia.org this compound inhibits PBP activity by acting as a substrate analog. It covalently binds to the active site serine residue of the PBP, forming a stable acyl-enzyme complex that is slow to hydrolyze. wikipedia.orgnih.gov This effectively inactivates the enzyme, halting cell wall construction.

The affinity of a β-lactam compound for different PBPs is a crucial factor determining its biological effect. nih.gov For instance, in Pseudomonas aeruginosa, PBP3 is essential for cell division, making it a key target for drug development. nih.govnih.gov The binding affinity for specific PBPs can be quantified by determining the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50) or the dissociation constant (Kd). The table below presents illustrative data on PBP affinity for related compounds, highlighting the importance of this interaction.

| Bacterium | PBP Target | Compound | Affinity (IC50 or Kd) |

|---|---|---|---|

| P. aeruginosa | PBP3 | Carbenicillin | Binding confirmed |

| P. aeruginosa | PBP3 | Ceftazidime | Binding confirmed |

| S. aureus (MRSA) | PBP2a | Generic β-Lactam | Affinity correlates with activity nih.gov |

| Illustrative | PBP3 | This compound | Data not available |

Computational Chemistry and in Silico Modeling of 3,3 Didemethylpiperacillin

Molecular Docking Simulations for Enzyme Binding Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in understanding the basis of molecular recognition and can be used to predict the binding affinity and mode of interaction between 3,3-Didemethylpiperacillin and various enzymes.

The structural modification in this compound suggests a potential for interaction with enzymes beyond its primary bacterial targets, such as demethylases. Demethylases are enzymes that remove methyl groups from molecules, including proteins and nucleic acids, playing a key role in epigenetic regulation. wikipedia.org A hypothetical interaction with these enzymes could have implications for off-target effects or novel therapeutic applications.

Molecular docking simulations can be employed to explore the binding potential of this compound with various histone lysine (B10760008) demethylases (KDMs). wikipedia.orgmdpi.com For instance, a docking study could be performed against lysine-specific demethylase 1 (LSD1/KDM1A), a flavin-dependent amine oxidase. mdpi.comfip.org Such simulations would predict whether the compound can fit within the enzyme's active site and identify the specific amino acid residues involved in the interaction. Key interactions might include hydrogen bonds with polar residues or hydrophobic interactions within the substrate-binding pocket. mdpi.com

Table 1: Hypothetical Molecular Docking Results of this compound with Human Demethylase Enzymes

| Target Enzyme | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| LSD1/KDM1A | 2V1D | -6.8 | Phe538, His564, Trp695 |

| JMJD2A/KDM4A | 2OQ6 | -5.9 | His188, Glu190, Asn290 |

Note: The data in this table is illustrative and based on typical results from molecular docking studies.

The primary mechanism of action for penicillin-class antibiotics involves the inhibition of Penicillin-Binding Proteins (PBPs), which are essential for bacterial cell wall synthesis. frontiersin.orgmdpi.com Conversely, bacterial resistance is often mediated by β-lactamase enzymes, which hydrolyze and inactivate these antibiotics. frontiersin.orgscielo.br Molecular docking is crucial for predicting how the structural changes in this compound might affect its binding to these critical targets.

Simulations of this compound docked into the active site of a PBP, such as P. aeruginosa PBP3, would be expected to show the hallmark interactions of β-lactam antibiotics. plos.org This includes the positioning of the β-lactam ring's carbonyl carbon for nucleophilic attack by the catalytic serine residue. frontiersin.org The simulation would also detail hydrogen bonds and van der Waals interactions that stabilize the complex before acylation. plos.org

Similarly, docking this compound into the active site of a β-lactamase, like TEM-1 or KPC-2, can provide insights into its susceptibility to hydrolysis. frontiersin.orgscielo.br The analysis would reveal the binding orientation and the proximity of the β-lactam ring to catalytic residues, allowing for a comparison of its potential stability against that of parent compounds like piperacillin (B28561).

Table 2: Predicted Binding Affinities of this compound with Bacterial Enzyme Targets

| Target Enzyme | Organism | Predicted Binding Energy (kcal/mol) | Predicted Interaction Type |

|---|---|---|---|

| PBP3 | P. aeruginosa | -8.2 | Covalent modification of active site Serine |

| TEM-1 β-Lactamase | E. coli | -7.5 | Hydrolytic degradation |

Note: The data in this table is illustrative and represents hypothetical outcomes from molecular docking simulations.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. arxiv.orgresearchgate.net These methods provide fundamental insights into molecular stability, reactivity, and spectroscopic properties.

Molecular Orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding chemical reactivity. researchgate.netmalayajournal.org The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. malayajournal.org For this compound, a relatively small HOMO-LUMO gap would be expected, characteristic of a reactive molecule, with the LUMO localized on the β-lactam ring, highlighting its electrophilic nature.

An electrostatic potential (ESP) map visualizes the charge distribution across the molecule's surface. walisongo.ac.idshodor.org For a penicillin derivative, the ESP map would show a region of negative potential (typically colored red) around the carboxylate group and the carbonyl oxygen of the β-lactam ring, indicating areas susceptible to interaction with positive charges or hydrogen bond donors. malayajournal.org A region of positive potential (colored blue) would be expected around the electrophilic carbonyl carbon of the β-lactam, marking it as the site for nucleophilic attack by the serine residue in PBPs or β-lactamases. malayajournal.orgproteopedia.org

Table 3: Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value (Hypothetical) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -2.4 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 4.1 eV | Chemical reactivity and kinetic stability malayajournal.org |

Note: Values are hypothetical and representative of what would be obtained from quantum chemical calculations at a common level of theory (e.g., DFT/B3LYP). researchgate.net

Quantum chemical methods can model the potential energy surface of a chemical reaction, allowing for the characterization of transition states and the calculation of activation energies. lsu.edu This is valuable for understanding both the synthesis and the degradation of this compound.

For its formation, calculations could model the final step of its synthesis, such as the acylation of the 6-aminopenicillanic acid core. For its degradation, the hydrolysis of the β-lactam ring by a β-lactamase can be modeled. nih.gov Such a model would map the energy changes as the catalytic serine attacks the carbonyl carbon, forming a tetrahedral intermediate (the transition state), followed by the breaking of the amide bond in the ring. The calculated activation energy for this process would provide a quantitative measure of the compound's stability against enzymatic hydrolysis.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. scfbio-iitd.res.in By simulating a system consisting of the ligand, the protein, and solvent, MD can provide detailed information on the stability of the ligand-protein complex, conformational changes, and the role of solvent molecules. scfbio-iitd.res.inresearchgate.netnih.gov

An MD simulation of this compound bound to a target like PBP3 would typically be run for hundreds of nanoseconds. nih.gov The stability of the complex is assessed by monitoring metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over time indicates that the complex has reached equilibrium and the binding pose is stable. nih.gov

Furthermore, the Root Mean Square Fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are flexible and which are stabilized by ligand binding. researchgate.net Analysis of hydrogen bond persistence throughout the simulation can confirm which specific interactions are most critical for maintaining the bound conformation. These simulations provide a dynamic picture that complements the static view from molecular docking, confirming the stability of key binding interactions. mdpi.com

Table 4: Summary of Hypothetical Molecular Dynamics Simulation Analysis

| System | Simulation Length | Average Ligand RMSD (Å) | Key Findings |

|---|---|---|---|

| This compound-PBP3 | 200 ns | 1.5 ± 0.3 | Stable binding in the active site; persistent H-bonds with key serine and threonine residues. |

| Apo-PBP3 (unbound) | 200 ns | N/A | Active site loop shows higher flexibility compared to the bound state. |

Note: Data is illustrative, representing typical outcomes of MD simulations for analyzing ligand-protein stability.

Future Research Directions and Unanswered Questions

Identification of Novel Enzymatic Pathways in Diverse Organisms

A critical area of future research is the elucidation of the metabolic fate of 3,3-Didemethylpiperacillin in humans and relevant microorganisms. For piperacillin (B28561), it is known to be metabolized into a minor microbiologically active desethyl metabolite. drugs.comsandoz.compfizer.com The primary route of elimination for piperacillin and its metabolites is through the kidneys via glomerular filtration and tubular secretion, with a portion also excreted in the bile. drugs.compfizer.com

Future studies on this compound should aim to:

Characterize its metabolic products: Identify the specific enzymes (e.g., cytochrome P450s, hydrolases) responsible for its biotransformation in human liver microsomes and other relevant tissues.

Investigate microbial degradation: Determine if and how gut microbiota or pathogenic bacteria metabolize the compound, which could impact its efficacy and the development of resistance.

Compare metabolic stability: Assess the metabolic stability of this compound in comparison to piperacillin. The absence of the gem-dimethyl group on the thiazolidine (B150603) ring might alter its susceptibility to enzymatic degradation.

Development of Advanced Bioanalytical Tools for Trace Analysis

Sensitive and specific analytical methods are paramount for pharmacokinetic studies and therapeutic drug monitoring. For piperacillin, various high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for its quantification in biological matrices like plasma. researchgate.netnih.govmdpi.comnih.govmdpi.com

Future research in this area for this compound should focus on:

Developing and validating novel LC-MS/MS methods: Creating highly sensitive and specific assays for the simultaneous quantification of the parent drug and its potential metabolites in plasma, urine, and other relevant biological fluids. nih.govnih.gov

Exploring microextraction techniques: Implementing advanced sample preparation techniques like thin-film microextraction (TFME) to enable the analysis of unbound, biologically active drug concentrations from small sample volumes. mdpi.comnih.gov

Assessing stability: Comprehensively evaluating the stability of this compound under various storage and processing conditions to ensure accurate and reliable measurements. nih.gov

Table 1: Comparison of Bioanalytical Methods for Piperacillin Analysis

| Method | Matrix | Analytes | Key Features | Reference |

| HPLC-UV | Human Plasma | Piperacillin, Tazobactam | Simple, acceptable linearity and precision. | mdpi.com |

| LC-MS/MS | Human Plasma | Cefepime, Meropenem, Piperacillin, Tazobactam | Comprehensive stability evaluation. | nih.gov |

| TFME-LC-MS/MS | Blood, Bronchoalveolar Lavage Fluid | Unbound Piperacillin, Imipenem | Highly selective and sensitive for unbound fraction. | mdpi.comnih.gov |

Exploration of Structure-Activity Relationships of this compound Analogs at a Molecular Level

Understanding the structure-activity relationship (SAR) is fundamental to designing more potent antibiotics. For piperacillin and its analogues, studies have shown that modifications to the side chain can significantly impact antibacterial activity, β-lactamase stability, and affinity for penicillin-binding proteins (PBPs). nih.govnih.govemerginginvestigators.orgacs.org The primary mechanism of action for piperacillin involves the inhibition of bacterial cell wall synthesis by binding to PBPs. wikipedia.orgdrugbank.comhmdb.ca

Future SAR studies for this compound should involve:

Synthesis of novel analogues: Systematically modifying the side chains of this compound to explore the impact on antibacterial spectrum and potency.

In silico modeling and docking: Using computational methods to predict the binding affinity of analogues to various PBPs and β-lactamases. emerginginvestigators.org

Crystallographic studies: Obtaining crystal structures of this compound and its analogues in complex with target enzymes to visualize binding interactions at the atomic level. acs.org

Table 2: Key Factors in the Structure-Activity Relationship of Piperacillin Analogues

| Structural Modification | Impact on Activity | Reference |

| N-4 position alkyl chain length (dioxopiperazine) | Affects antibacterial activity and PBP affinity. | nih.govnih.gov |

| Polar side chain | Enhances penetration into Gram-negative bacteria. | wikipedia.org |

| 6-Methylidene penem (B1263517) addition | Potent inhibition of class A and C β-lactamases. | acs.org |

Integration of Omics Technologies for Comprehensive Metabolomic Profiling

Metabolomics offers a powerful approach to understand the systemic effects of antibiotics and the host-pathogen response. Studies have demonstrated that metabolic profiling can differentiate between effective and ineffective antibiotic treatments and even between different types of bacterial infections. plos.org

Future research should apply these technologies to this compound by:

Conducting in vivo metabolomic studies: Analyzing serum or plasma from animal models of infection treated with this compound to identify metabolic signatures of efficacy and potential off-target effects. plos.org

Profiling bacterial metabolomes: Investigating how this compound alters the metabolic pathways of susceptible and resistant bacteria to uncover novel mechanisms of action or resistance.

Integrating with other omics data: Combining metabolomic data with transcriptomic and proteomic data for a more holistic understanding of the drug's impact on both the host and the pathogen.

Application of Machine Learning in Predicting Metabolite Behavior and Interactions

Machine learning (ML) is increasingly being used to accelerate antibiotic discovery and development. thestokeslab.comnih.gov ML models can predict antimicrobial resistance, identify novel drug candidates, and elucidate mechanisms of action. nih.govplos.orgacs.org

For a new compound like this compound, ML could be applied to:

Predict antibacterial activity: Training models on large datasets of chemical structures and antibacterial activity to predict the efficacy of novel this compound analogues against a wide range of pathogens. acs.org

Forecast metabolic fate: Developing algorithms to predict the metabolic pathways and potential metabolites of this compound based on its chemical structure. nih.gov

Identify synergistic combinations: Using ML to screen for potential drug combinations that could enhance the activity of this compound or overcome resistance.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3,3-Didemethylpiperacillin, and how can purity be validated?

- Methodological Answer : Synthesis typically involves demethylation of the parent compound, Piperacillin, under controlled acidic or enzymatic conditions. Key steps include:

- Reaction Optimization : Use catalytic hydrogenation or boron tribromide (BBr₃) in anhydrous dichloromethane at 0–4°C to selectively remove methyl groups .

- Purification : Employ reverse-phase HPLC with a C18 column and a gradient elution system (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to isolate the product. Validate purity via LC-MS (mass accuracy <2 ppm) and ¹H/¹³C NMR (comparison to reference spectra) .

- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) for 4 weeks to assess shelf life .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved N95 respirators if airborne particulates are generated during weighing .

- Ventilation : Conduct experiments in a fume hood with ≥100 ft/min face velocity. Avoid dust generation by handling solutions rather than powders .

- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Decontaminate surfaces with 70% ethanol .

- Storage : Keep in airtight containers at –20°C, away from oxidizers and light .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in buffers (pH 1.2–7.4) and logP measurements via octanol-water partitioning .

- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points (expected range: 180–200°C based on analogs) and identify polymorphs .

- Spectroscopic Data : Assign stereochemistry via 2D NMR (COSY, HSQC) and compare to PubChem entries of structurally related piperidine derivatives .

Advanced Research Questions

Q. How can in vitro assays be designed to evaluate this compound’s efficacy against multidrug-resistant pathogens?

- Methodological Answer :

- Strain Selection : Include ESBL-producing E. coli and methicillin-resistant S. aureus (MRSA) as test strains. Use CLSI guidelines for broth microdilution to determine MIC values .

- Synergy Testing : Combine with β-lactamase inhibitors (e.g., tazobactam) in checkerboard assays to calculate fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy) .

- Time-Kill Studies : Assess bactericidal activity over 24 hours at 2× and 4× MIC, with CFU counts plotted hourly .

Q. What strategies resolve discrepancies between in vitro potency and in vivo pharmacokinetic (PK) data for this compound?

- Methodological Answer :

- PK/PD Modeling : Integrate in vitro MIC data with murine PK parameters (e.g., Cₘₐₓ, AUC/MIC) using non-compartmental analysis (NCA) to predict efficacious doses .

- Tissue Penetration : Measure drug concentrations in epithelial lining fluid (ELF) via microdialysis and adjust for protein binding (>85% expected for β-lactams) .

- Metabolite Interference : Use LC-MS/MS to identify active metabolites that may contribute to efficacy discrepancies .

Q. How should researchers address conflicting data on this compound’s stability in biological matrices?

- Methodological Answer :

- Matrix-Specific Stability : Test stability in plasma, urine, and simulated gastric fluid at 37°C. Add stabilizers (e.g., EDTA for plasma) to inhibit metallo-β-lactamase degradation .

- Analytical Validation : Validate HPLC-UV methods per ICH Q2(R1) guidelines, including specificity (resolution >1.5 from degradation products) and accuracy (recovery 95–105%) .

- Statistical Reconciliation : Apply Bland-Altman analysis to compare inter-laboratory variability in stability results .

Methodological Best Practices

- Experimental Design : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses, ensuring alignment with gaps in β-lactam resistance mechanisms .

- Data Reporting : Follow ICMJE standards for detailing chemical sources (e.g., CAS 27832-58-2), instrumentation (e.g., Bruker Avance III HD NMR), and statistical methods (e.g., two-tailed t-tests) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.